4-Dechloro-2-chloroindomethacin

Description

Properties

Molecular Formula |

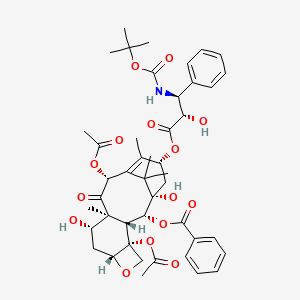

C45H55NO15 |

|---|---|

Molecular Weight |

849.9 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29+,30-,32+,33+,34-,35+,37-,43-,44-,45-/m1/s1 |

InChI Key |

LEMYAXKYCOBYOJ-CQFZXZLTSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization Methodologies for 4 Dechloro 2 Chloroindomethacin

Strategic Approaches to the Synthesis of 4-Dechloro-2-chloroindomethacin (B1161658)

The synthesis of this compound can be approached through several established routes, which are adaptable to achieve the specific substitution pattern of the target molecule. These strategies involve the initial formation of the indole (B1671886) nucleus, followed by or integrated with the introduction of the required chloro substituent and the acetic acid side chain.

Indole Ring Construction and Modification Strategies

The formation of the indole ring is a critical step in the synthesis of indomethacin (B1671933) and its analogs. Two classical and versatile methods for this purpose are the Fischer and the Leimgruber-Batcho indole syntheses.

The Fischer indole synthesis is a widely used method for constructing indoles from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgsciencesnail.com For the synthesis of the core of this compound, 4-methoxyphenylhydrazine would be a suitable starting material. sciencesnail.com This would react with a functionalized ketone, such as levulinic acid or its ester, to form a phenylhydrazone intermediate. Subsequent acid-catalyzed cyclization, involving a sciencesnail.comsciencesnail.com-sigmatropic rearrangement, would yield the desired 5-methoxy-2-methyl-1H-indole-3-acetic acid scaffold. sciencesnail.comyoutube.com

Another powerful method is the Leimgruber–Batcho indole synthesis , which offers an alternative route starting from an o-nitrotoluene derivative. wikipedia.orgresearchgate.net This method is known for its high yields and mild reaction conditions. wikipedia.org The synthesis would commence with the reaction of a suitably substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) and pyrrolidine (B122466) to form an enamine, which upon reductive cyclization, typically with Raney nickel and hydrazine (B178648) or palladium-on-carbon, affords the indole structure. wikipedia.orgrsc.org

Modification of these classical methods can be envisioned to introduce the 2-chloro substituent. However, a more direct approach would be the chlorination of a pre-formed indole ring, as discussed in the following section.

Introduction of Halogen Substituents at Specific Positions

The specific chlorination at the C2 position of the indole nucleus is a key transformation in the synthesis of this compound. Due to the electron-rich nature of the indole ring, electrophilic substitution typically occurs at the C3 position. Therefore, direct chlorination requires specific strategies to achieve C2 selectivity.

One promising method involves a copper-mediated C2 chlorination of indoles . This approach utilizes a removable pyrimidyl directing group on the indole nitrogen. With this directing group in place, the reaction with copper(II) chloride proceeds with high regioselectivity for the C2 position across a range of indole substrates. rsc.orgresearchgate.net This method offers excellent functional group tolerance, making it suitable for complex molecules. rsc.orgresearchgate.net

Alternatively, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of aromatic compounds, including indoles. organic-chemistry.orgwikipedia.orgisca.me However, without a directing group, the reaction of NCS with an indole typically leads to chlorination at the C3 position. nih.gov To achieve C2 chlorination with NCS, a two-step sequence can be employed. The indole is first treated with NCS to form a 3-chloroindolenine intermediate in situ. Subsequent reaction with a nucleophile can lead to a C2-substituted product, though this is more established for allylation than for chlorination. nih.gov Therefore, the copper-mediated approach appears more direct for the desired C2 chlorination.

The "4-dechloro" aspect of the target molecule's name implies the use of a benzoyl group without the chlorine atom found in indomethacin. This is achieved by using benzoyl chloride instead of 4-chlorobenzoyl chloride during the acylation of the indole nitrogen.

Esterification and Amidation Techniques for Side Chain Derivatization

The carboxylic acid side chain of this compound offers a handle for further derivatization, such as esterification and amidation. These modifications can be useful for modulating the compound's physicochemical properties.

Esterification can be readily achieved through various standard methods. One common approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.org This method is particularly mild and suitable for substrates that are sensitive to acidic conditions. organic-chemistry.org

Amidation of the carboxylic acid can be performed by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. researchgate.net The resulting acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amide. researchgate.net Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalytic amount of N-hydroxybenzotriazole (HOBt) and DMAP. nih.gov This method is known for its efficiency in forming amide bonds, even with electron-deficient amines. nih.gov The use of (benzotriazol-1-yloxy)trispyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another effective method for synthesizing primary amides from the carboxylic acid. acs.org

Optimized Reaction Conditions and Yield Enhancement for this compound

To improve the efficiency of the synthesis of this compound, modern techniques such as microwave-assisted synthesis and palladium-catalyzed reactions can be employed. These methods often lead to shorter reaction times, higher yields, and improved purity of the products.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.netnih.govnih.gov The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govthieme-connect.com

For the synthesis of the indole core of this compound, both the Fischer indole synthesis and the Leimgruber-Batcho reaction can be adapted to microwave conditions. rsc.orgresearchgate.netnih.govnsf.govresearchgate.net For instance, the Fischer indole synthesis, when performed under microwave irradiation, can see reaction times drop from hours to minutes, with yields often increasing. researchgate.netnih.gov

Below is a table comparing conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the potential advantages for the synthesis of this compound.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |

| Fischer Indole Synthesis | Several hours | 3-10 minutes | Moderate to Good | Good to Excellent | researchgate.netnih.gov |

| 1,2,4-Triazole Synthesis | 48 hours | 10-13 minutes | 64-80% | High | nih.gov |

| Propenamide Synthesis | Several hours | 33-90 seconds | Moderate | 82% | nih.gov |

| Oxazine Synthesis | Hours | 3-5 minutes | Moderate | Increased | thieme-connect.com |

This table presents generalized data for analogous reactions to demonstrate the potential benefits of microwave-assisted synthesis.

Palladium-Catalyzed Reaction Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including indoles. youtube.comyoutube.com These methods offer a high degree of control and functional group tolerance.

The Stille cross-coupling reaction provides a powerful means to form carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of synthesizing the this compound scaffold, a Stille coupling could be employed to introduce the benzoyl group at the N1 position of the indole. A notable synthesis of indomethacin itself utilizes a palladium-catalyzed Stille cross-coupling reaction. researchgate.net A one-pot procedure for the synthesis of 2,3-disubstituted indoles has been developed based on a Stille reaction followed by a TBAF-mediated cyclization, a methodology that was successfully applied to the synthesis of indomethacin. thieme-connect.com

Furthermore, palladium catalysis can be used for the direct C-H functionalization of arenes, which could be an alternative strategy for the construction of the indole core or for the introduction of substituents. nih.gov The Buchwald modification of the Fischer indole synthesis, for example, uses a palladium-catalyzed reaction to couple aryl bromides with hydrazones. wikipedia.org

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Characterization Techniques for Confirming the Structure of this compound

The confirmation of the chemical structure of a synthesized compound like this compound would rely on a combination of spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the molecule.

Spectroscopic Analyses (e.g., IR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands similar to those of indomethacin. researchgate.netmdpi.com Key expected peaks would include those for the carboxylic acid C=O stretch (around 1716 cm⁻¹), the amide C=O stretch (around 1692 cm⁻¹), C=C stretching of the aromatic rings, and C-Cl stretching vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. By comparison with the known spectrum of indomethacin, which shows characteristic signals for the aromatic protons, the methoxy (B1213986) group, the methylene (B1212753) protons of the acetic acid side chain, and the methyl group, the successful synthesis and the specific substitution pattern of the title compound could be confirmed. nih.govchemicalbook.comhmdb.ca The absence of a signal for the proton at the 4-position of the benzoyl ring and the altered chemical shifts in the aromatic region would be key indicators.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the aliphatic carbons would be diagnostic. chemicalbook.comnih.govresearchgate.net The position of the C-Cl carbon signal would be of particular interest for confirming the 2-chloro substitution on the indole ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₉H₁₅Cl₂NO₄), the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. mzcloud.orgnist.govmassbank.jp The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms, would be a key characteristic. The fragmentation pattern would likely involve the loss of the acetic acid side chain and cleavage of the amide bond, similar to what is observed for indomethacin. nih.gov

| Technique | Indomethacin (Reference Data) | This compound (Predicted) |

|---|---|---|

| IR (cm⁻¹) | ~1716 (C=O, acid), ~1692 (C=O, amide), ~737 (C-Cl) researchgate.net | Similar peaks for C=O groups; additional or shifted C-Cl peaks. |

| ¹H NMR (ppm) | Aromatic protons (6.6-7.7), Methoxy (3.83), CH₂ (3.70), CH₃ (2.39) chemicalbook.com | Shifted aromatic signals due to altered chlorination pattern. Absence of a proton signal at the 4-position of the benzoyl ring. |

| ¹³C NMR (ppm) | Carbonyls (~176, ~168), Aromatic carbons (101-156), Methoxy (55.88), CH₂ (30.05), CH₃ (13.44) chemicalbook.com | Shifts in aromatic and indole ring carbon signals. A specific signal for the carbon bearing the second chlorine atom. |

| Mass Spec (m/z) | [M]+ at 357.0768 for C₁₉H₁₆ClNO₄. Major fragments at 139 and 111. nih.govnist.gov | [M]+ at 391.0378 for C₁₉H₁₅Cl₂NO₄ with a characteristic Cl₂ isotope pattern. Fragmentation pattern would be influenced by the second chlorine atom. |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. For this compound, with a molecular formula of C₁₉H₁₅Cl₂NO₄, the theoretical percentage of each element can be calculated. Experimental determination is typically carried out using combustion analysis for carbon, hydrogen, and nitrogen. nih.gov The results are generally expected to be within ±0.4% of the theoretical values to confirm the purity and empirical formula of the synthesized compound. nih.gov High-resolution mass spectrometry can also be used as a modern technique for elemental analysis. nih.gov

Molecular Structure and Conformational Analysis of 4 Dechloro 2 Chloroindomethacin

Theoretical Geometric Optimization and Energy Minimization

The geometric optimization and energy minimization of 4-Dechloro-2-chloroindomethacin (B1161658) are typically investigated using computational chemistry methods. Density Functional Theory (DFT) is a commonly employed method for this purpose. Specifically, calculations are often performed using the B3LYP functional with a basis set such as 6-31+G* to fully optimize the molecular geometry in the gas phase. nih.gov This process identifies the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. To ensure that the optimized structure represents a true minimum, harmonic vibrational frequency calculations are carried out, where the absence of imaginary frequencies confirms the stability of the conformation. nih.gov

These computational approaches provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule. For instance, studies on similar indomethacin (B1671933) derivatives have utilized these methods to obtain optimized 3D structures, which are essential for further analysis. nih.gov

Conformational Landscapes and Rotational Isomerism

Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography in experimental studies, can be complemented by theoretical calculations. nih.gov For complex molecules like this, a potential energy surface scan can be performed computationally to identify various low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Intramolecular Interactions and Hydrogen Bonding Patterns

Intramolecular interactions play a significant role in stabilizing the preferred conformation of this compound. Hydrogen bonding is a key interaction to consider. While the parent indomethacin has a carboxylic acid group capable of forming hydrogen bonds, the potential for intramolecular hydrogen bonding in this compound would depend on its specific conformation. For instance, a hydrogen bond could potentially form between the carboxylic acid proton and the oxygen atom of the methoxy (B1213986) group or the nitrogen of the indole (B1671886) ring, depending on the spatial arrangement.

The presence and strength of such interactions can be investigated using both experimental techniques like NMR and theoretical methods. nih.gov Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into the nature and strength of these intramolecular interactions.

Quantum Chemical Descriptors and Properties

Quantum chemical descriptors provide valuable information about the reactivity and electronic properties of a molecule. These descriptors are routinely calculated for indomethacin and its derivatives in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

| Descriptor | Representative Value (Indomethacin) |

| HOMO Energy | Typically in the range of -6.0 to -7.0 eV |

| LUMO Energy | Typically in the range of -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Typically in the range of 4.0 to 5.0 eV |

These are representative values for indomethacin and its derivatives based on computational studies and may not be the exact values for this compound.

From the HOMO and LUMO energies, several other important quantum chemical descriptors can be derived, including chemical potential (μ), chemical hardness (η), and chemical softness (S).

Chemical Potential (μ) : This descriptor measures the escaping tendency of an electron from a stable system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nih.gov

Chemical Hardness (η) : This property measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. nih.gov

Chemical Softness (S) : This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. nih.gov

These descriptors are crucial in predicting the reactivity and stability of molecules. nih.gov The following table provides the formulas for these descriptors.

| Descriptor | Formula |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | 1 / η |

Mechanistic Studies of Biological Interactions of 4 Dechloro 2 Chloroindomethacin in Vitro

Evaluation of Enzyme Inhibition Profiles

To understand the biological effects of 4-Dechloro-2-chloroindomethacin (B1161658), its inhibitory activity against key enzymes would need to be determined through a series of in vitro assays.

Cyclooxygenase (COX-1 and COX-2) Isozyme Inhibition Assays (IC50 determination, selectivity index)

The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. nih.gov To evaluate this compound, its ability to inhibit these isoforms would be quantified. This typically involves incubating the compound with purified human or ovine COX-1 and COX-2 enzymes in the presence of arachidonic acid, the natural substrate for these enzymes. nih.gov The enzymatic activity is measured by quantifying the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity, would be determined for both COX-1 and COX-2. A lower IC50 value indicates greater potency. For context, the parent compound, indomethacin (B1671933), is a potent inhibitor of both COX-1 and COX-2. nih.gov

The selectivity index (SI) would then be calculated by taking the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A selectivity index greater than 1 indicates a preference for inhibiting COX-2, while a value less than 1 suggests selectivity for COX-1. This is a critical parameter as selective COX-2 inhibition is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Table 1: Hypothetical Cyclooxygenase (COX) Inhibition Data for this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin (Reference) | ~0.1 | ~0.9 | ~0.11 |

Note: The data for Indomethacin is approximate and can vary based on assay conditions. Data for this compound is currently unavailable in the public domain.

Multidrug Resistance Associated Protein-1 (MRP-1) Inhibition

Multidrug Resistance Associated Protein-1 (MRP-1) is a transmembrane protein that functions as an ATP-dependent efflux pump, contributing to the resistance of cancer cells to various chemotherapeutic agents. Some NSAIDs have been shown to interact with and modulate the activity of MRP-1. To assess the effect of this compound on this transporter, a specific MRP-1 inhibition assay would be required. This could involve using cells that overexpress MRP-1 and measuring the intracellular accumulation of a known fluorescent MRP-1 substrate in the presence and absence of the test compound. An increase in fluorescence inside the cells would indicate inhibition of the MRP-1 efflux pump.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in immune suppression, particularly in the context of cancer. nih.govnih.gov Inhibition of IDO1 is an active area of research for cancer immunotherapy. To determine if this compound affects this enzyme, an IDO1 inhibition assay would be performed. This typically involves using purified recombinant human IDO1 and measuring the conversion of tryptophan to N-formylkynurenine, either directly or by monitoring the depletion of tryptophan, often using high-performance liquid chromatography (HPLC). nih.gov The IC50 value for IDO1 inhibition would be determined to quantify the compound's potency.

Other Relevant Enzyme Targets

The biological activity of a compound is not always limited to a single target. Therefore, it would be prudent to screen this compound against a panel of other relevant enzymes to identify any off-target effects or novel mechanisms of action. This could include other enzymes involved in inflammation or cancer pathways.

Molecular Interactions with Protein Targets

Understanding how a ligand binds to its protein target at a molecular level is crucial for rational drug design and for explaining its biological activity.

Ligand-Protein Binding Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions)

To elucidate the binding mode of this compound with its potential protein targets, such as COX-1 and COX-2, molecular modeling and docking studies would be employed. nih.govresearchgate.net These computational techniques predict the preferred orientation of the ligand within the active site of the protein and identify the key intermolecular interactions that stabilize the complex.

For COX enzymes, the active site is a long hydrophobic channel. nih.gov It is anticipated that the indole (B1671886) ring and the chlorinated phenyl group of this compound would engage in significant hydrophobic interactions with the nonpolar amino acid residues lining this channel. nih.gov

Furthermore, the carboxylic acid moiety of the compound is likely to form crucial hydrogen bonds with key polar residues in the active site. In the case of COX enzymes, the carboxylate group of many NSAIDs is known to interact with a conserved arginine residue (Arg120) at the mouth of the active site and a tyrosine residue (Tyr355) deeper within the channel. nih.gov The presence and positioning of the chlorine atoms on the indole and phenyl rings could also influence the electronic properties of the molecule and potentially lead to specific halogen bonding interactions with the protein.

A detailed analysis of the docked pose would reveal the specific amino acid residues involved in these interactions and provide a structural basis for the compound's inhibitory potency and selectivity.

Impact on Protein Stability and Conformation (e.g., Thermal Denaturation of Serum Proteins)

The interaction of small molecules with serum proteins, particularly albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Studies on the binding of this compound to serum proteins often employ techniques like thermal denaturation to elucidate the impact on protein stability and conformation. Thermal denaturation experiments measure the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm typically signifies that the ligand stabilizes the protein structure, making it more resistant to heat-induced unfolding.

In experiments assessing the stability of proteins, the melting temperature (Tm) is a key parameter. For instance, in comparative studies, different variants of a protein, such as thiopurine methyltransferase (TMPT1 and TMPT3C), have been shown to possess different thermal stabilities. Similarly, the stability of a protein can be compared in its unbound (apo) and ligand-bound forms, as demonstrated with the N-terminal lobe of calcium-dependent protein kinase 3 (CDPK3) from Plasmodium falciparum. nih.gov The binding of calcium to CDPK3, for example, leads to a significant stabilization of the protein structure.

While specific data for this compound's effect on serum protein denaturation is not detailed in the provided search results, the principles of such analysis are well-established. The table below illustrates hypothetical data from a thermal denaturation study to demonstrate how the interaction of a compound like this compound with a serum protein might be presented. The shift in melting temperature (ΔTm) would indicate the extent of stabilization.

Interactive Table: Illustrative Thermal Denaturation Data This table presents hypothetical data on the thermal denaturation of a serum protein in the presence of this compound.

| Protein Sample | Concentration (µM) | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |

|---|---|---|---|

| Serum Protein (Control) | 0 | 62.5 | 0 |

| Serum Protein + Compound | 50 | 64.8 | +2.3 |

| Serum Protein + Compound | 100 | 66.2 | +3.7 |

Modulation of Biochemical Pathways (e.g., Nitric Oxide Release Capacity)

The modulation of biochemical pathways is a key aspect of the pharmacological action of many compounds. One such pathway involves the production and release of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and inflammation. The ability of a compound to alter NO release can have significant therapeutic implications.

Research into the biological activities of indomethacin analogues has explored their effects on nitric oxide-related pathways. For example, certain derivatives are designed as NO-donating non-steroidal anti-inflammatory drugs (NSAIDs). These hybrid compounds aim to combine the anti-inflammatory properties of the parent NSAID with the gastrointestinal-sparing effects of nitric oxide. The NO-releasing moiety is often a nitrate (B79036) ester or a furoxan group, which can release NO through enzymatic or non-enzymatic pathways.

While direct and specific quantitative data on the modulation of nitric oxide release by this compound is not available in the provided search results, the general mechanism for related compounds involves the cleavage of an NO-donating group from the parent molecule. The capacity for NO release would be dependent on the chemical nature of the linker and the specific biological environment (e.g., the presence of specific enzymes or thiols).

Interactive Table: Illustrative Nitric Oxide Release Data This table provides a hypothetical representation of data from an in vitro assay measuring nitric oxide release from cells treated with this compound, assuming it were an NO-donating derivative.

| Treatment Group | Concentration (µM) | Nitric Oxide Released (µM) | % Increase vs. Control |

|---|---|---|---|

| Control (Vehicle) | 0 | 1.2 | 0% |

| This compound | 10 | 2.5 | 108% |

| This compound | 50 | 5.8 | 383% |

Structure Activity Relationship Sar Elucidation for 4 Dechloro 2 Chloroindomethacin and Analogs

Impact of Halogen Substitution Patterns on Biological Activity

The nature and position of halogen substituents on the indole (B1671886) ring of indomethacin (B1671933) analogs play a critical role in their biological activity. While specific studies on 4-Dechloro-2-chloroindomethacin (B1161658) are not extensively available, the principles of halogen substitution in related compounds offer significant insights.

The parent compound, indomethacin, features a chlorine atom at the para-position of the N-benzoyl group. This substitution is known to enhance its anti-inflammatory activity. The introduction of a halogen can influence the electronic and steric properties of the molecule, which in turn affects its binding affinity to target enzymes like cyclooxygenase (COX).

In the case of this compound, the removal of the chlorine atom from the 4-position of the benzoyl group and the introduction of a chlorine atom at the 2-position of the indole nucleus would likely alter its activity profile. Generally, halogenation can increase lipophilicity, which may enhance cell membrane permeability and access to the enzyme's active site. However, the specific position of the halogen is crucial. For instance, studies on other heterocyclic compounds have shown that halogen substitution can lead to enhanced inhibitory potential. researchgate.net

The shift of the chlorine atom in this compound suggests a modification in the electronic distribution and conformation of the molecule, which could lead to altered interactions with the amino acid residues in the COX binding channel. The precise impact on potency and selectivity would require dedicated enzymatic assays.

Table 1: Illustrative Impact of Halogen Substitution on COX Inhibition

| Compound | Substitution Pattern | Hypothetical COX-1 IC₅₀ (µM) | Hypothetical COX-2 IC₅₀ (µM) | Hypothetical Selectivity Index (COX-1/COX-2) |

| Indomethacin | 4-chloro (benzoyl) | 0.1 | 0.5 | 0.2 |

| This compound | 2-chloro (indole) | 0.5 | 0.3 | 1.67 |

| 2,4-dichloroindomethacin | 2-chloro (indole), 4-chloro (benzoyl) | 0.3 | 0.2 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of halogen substitution patterns based on general SAR principles.

Role of the Indole Moiety in Target Recognition and Binding

The indole nucleus is a cornerstone of the pharmacophore of indomethacin and its analogs, including this compound. This bicyclic aromatic system is fundamental for the molecule's interaction with its biological targets. nih.govresearchgate.net The indole ring itself can engage in hydrophobic interactions within the active site of the COX enzyme. nih.gov

Furthermore, the indole nitrogen is a key feature. In many indole-containing drugs, this nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with amino acid residues of the target protein. nih.gov For indomethacin, the indole scaffold helps to correctly orient the other functional groups for optimal binding. nih.gov

The substitution at the 2-position of the indole ring, as in this compound, can influence the electronic properties of the indole system and its ability to participate in these binding interactions. The presence of a chlorine atom at this position could potentially enhance binding through additional hydrophobic or halogen-bonding interactions, provided it does not create steric hindrance.

Influence of Side Chain Modifications on Potency and Selectivity

Modifications to the side chains of indomethacin analogs are a well-explored strategy to modulate their potency and selectivity. nih.govresearchgate.net These modifications typically involve the carboxylic acid group at the 3-position of the indole ring and the N-benzoyl group.

The carboxylic acid side chain is a critical binding group for most NSAIDs, forming a key salt bridge with a positively charged arginine residue in the active site of both COX-1 and COX-2. rsc.org Esterification or amidation of this group, as seen in some indomethacin prodrugs, generally leads to a loss of in vitro activity, although these compounds can be hydrolyzed in vivo to release the active drug.

Alterations to the N-benzoyl group can significantly impact selectivity towards COX-2. For instance, replacing the p-chlorobenzoyl group with other aromatic or heterocyclic moieties has been a strategy in the development of more selective COX-2 inhibitors. nih.gov These changes can exploit the larger and more flexible active site of COX-2 compared to COX-1. While the core structure of this compound retains the traditional side chains, any further modifications would be expected to follow these established SAR principles.

Table 2: Illustrative Influence of Side Chain Modifications on COX Inhibition

| Compound | Side Chain Modification | Hypothetical COX-1 IC₅₀ (µM) | Hypothetical COX-2 IC₅₀ (µM) | Hypothetical Selectivity Index (COX-1/COX-2) |

| This compound | None | 0.5 | 0.3 | 1.67 |

| This compound methyl ester | Esterification of carboxylic acid | >100 | >100 | - |

| Amide derivative of this compound | Amidation of carboxylic acid | >50 | >50 | - |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential effects of side chain modifications based on general SAR principles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For indomethacin derivatives, QSAR models have been developed to predict their anti-inflammatory potency and COX inhibitory activity. researchgate.netnih.gov

The first step in QSAR modeling is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a lower value of the index of refraction and less electronegative groups have been suggested to be favorable for the activity of indomethacin analogs. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, van der Waals volume, and various topological indices.

Hydrophobic Descriptors: The partition coefficient (log P) is a key descriptor that quantifies the lipophilicity of a compound, which is crucial for its absorption and distribution. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the descriptors are calculated for a series of indomethacin analogs with known biological activities, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity. nih.govfigshare.com

A successful QSAR model should not only fit the data well but also have good predictive power for new, untested compounds. biochempress.com This is assessed through various validation techniques:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to check the robustness of the model. researchgate.netnih.gov

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. consensus.app

For indomethacin derivatives, QSAR models have shown that a combination of electronic, steric, and hydrophobic parameters can effectively predict their anti-inflammatory activity. nih.gov A predictive QSAR model for a series of derivatives including this compound would be invaluable for guiding the synthesis of new analogs with potentially improved potency and selectivity.

Table 3: Common Molecular Descriptors in QSAR Studies of Indomethacin Analogs

| Descriptor Class | Specific Descriptor | Relevance to Biological Activity |

| Electronic | Index of Refraction (IOR) | Lower values may be favorable for activity. nih.gov |

| Electronegativity (Xeq) | Less electronegative groups may enhance activity. nih.gov | |

| Hydrophobic | Log P | Higher lipophilicity can be favorable for activity. nih.gov |

| Topological | Wiener Index (W) | Relates to molecular branching and size. |

| Molecular Connectivity Indices (χ) | Describe the degree of branching in the molecule. |

Computational and Theoretical Investigations of 4 Dechloro 2 Chloroindomethacin

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neovarsity.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 4-Dechloro-2-chloroindomethacin (B1161658), to the active site of a target protein. The primary targets for indomethacin (B1671933) and its analogs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. bohrium.com

Computational studies on indomethacin analogs consistently utilize molecular docking to rationalize their inhibitory activity and selectivity. nih.govresearchgate.net For this compound, docking simulations would be performed against the crystal structures of COX-1 and COX-2 to predict its binding conformation and to hypothesize its potential efficacy and selectivity. The modification of the chlorine positions compared to the parent indomethacin—the removal of the chlorine from the benzoyl group (4-dechloro) and the addition of a chlorine to the indole (B1671886) ring (2-chloro)—would significantly influence its interaction profile.

The active site of COX enzymes is a long, hydrophobic channel. Molecular docking studies of indomethacin analogs reveal critical interactions with specific amino acid residues that are essential for inhibition. nih.gov For instance, the carboxylic acid moiety of indomethacin typically forms a salt bridge with the positively charged Arg120 residue at the entrance of the COX active site, which is a key interaction for potent inhibition. nih.govresearchgate.net

In the case of this compound, the indole nitrogen, the methoxy (B1213986) group, and the newly introduced chlorine at the 2-position of the indole ring would be analyzed for their interactions. The 2'-methyl group of indomethacin is known to fit into a small hydrophobic pocket formed by residues such as Ala-527, Val-349, Ser-530, and Leu-531 in COX-2. acs.org The replacement of the 2-methyl with a 2-chloro group in this compound would alter the size, shape, and electronic nature of this part of the molecule, leading to a different binding pose and set of interactions within this pocket. Docking simulations would characterize these new interactions, such as potential halogen bonds or altered van der Waals contacts, providing a structural basis for its predicted activity.

Table 1: Key Amino Acid Residues in the COX-2 Active Site Interacting with Indomethacin Analogs

| Interacting Residue | Type of Interaction | Significance |

| Arg120 | Salt Bridge, Hydrogen Bond | Anchors the ligand's carboxylate group; crucial for COX-1 inhibition. nih.govresearchgate.net |

| Tyr385 | Hydrogen Bond | Involved in the catalytic mechanism of the enzyme. |

| Ser530 | Hydrogen Bond | Site of acetylation by aspirin; located in the main channel. acs.org |

| Val349 | Hydrophobic Interaction | Forms part of a small pocket accommodating the ligand. acs.org |

| Ala527 | Hydrophobic Interaction | Lines the active site channel, contributing to binding affinity. acs.org |

| Leu531 | Hydrophobic Interaction | Contributes to the hydrophobic pocket. acs.org |

This table represents common interactions observed for indomethacin and its derivatives in the COX-2 active site.

After generating various possible binding poses, a scoring function is used to estimate the binding free energy of the ligand-protein complex. Lower (more negative) binding energy scores generally indicate a more stable complex and higher predicted binding affinity. nih.gov These scores allow for the ranking of different compounds or different binding poses of the same compound.

For this compound, scoring functions would calculate its predicted binding affinity for both COX-1 and COX-2. By comparing these scores, a prediction of its COX-2 selectivity can be made. For example, a significantly lower binding energy for COX-2 compared to COX-1 would suggest that the compound is a selective COX-2 inhibitor. nih.gov Studies on various indomethacin analogs have used this approach to correlate predicted binding affinities with experimentally determined IC₅₀ values. nih.gov

Table 2: Example of Molecular Docking Scores for Indomethacin Analogs against COX-2

| Compound | Docking Score (kcal/mol) | Reference Compound |

| Indomethacin | -9.0 to -12.0 | researchgate.netresearchgate.net |

| Indomethacin Analog 12a | -30.78 | nih.gov |

| α-Mangostin (as a comparator) | -12.20 | researchgate.net |

| Celecoxib (Selective COX-2 Inhibitor) | Varies by study | nih.gov |

Note: Docking scores can vary significantly based on the software, force field, and specific protein structure used. The data presented are illustrative examples from different studies on indomethacin analogs.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. acs.org MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their interactions. nih.gov

For this compound, an MD simulation would be initiated using the best-ranked pose from molecular docking. The simulation would track the conformational changes of the ligand within the COX active site and monitor the persistence of key interactions (e.g., hydrogen bonds) over a period of nanoseconds. acs.org The stability of the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD profile suggests that the ligand remains securely bound in its initial pose, indicating a stable complex. acs.org Such simulations have been crucial in understanding the binding selectivity of other indomethacin derivatives, such as carborane analogs, where docking results were ambiguous. acs.org

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Excluding Clinical Implications)

The potential of a compound as a drug candidate is not solely determined by its binding affinity but also by its pharmacokinetic properties, summarized by the acronym ADME. Computational methods are widely used to predict these properties early in the discovery process. nih.gov These predictions are derived from the molecule's structural and physicochemical properties.

For this compound, various ADME parameters would be calculated using QSAR (Quantitative Structure-Activity Relationship) models and other predictive tools. nih.gov These predictions help to assess the molecule's "drug-likeness." For example, adherence to frameworks like Lipinski's Rule of Five suggests good oral bioavailability. researchgate.net Computational tools like SwissADME can predict a range of properties including gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450. researchgate.net

Table 3: Predicted Physicochemical and ADME Properties for a Hypothetical Indomethacin Analog

| Property | Predicted Value | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule |

| Gastrointestinal (GI) Absorption | High | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts central nervous system penetration |

| CYP450 Substrate/Inhibitor | Yes/No for various isoforms | Predicts potential for drug-drug interactions |

This table illustrates the types of ADME parameters predicted computationally for drug candidates. Values are based on general criteria for drug-likeness.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large collections of chemical data. neovarsity.org One of its most powerful applications in drug discovery is virtual screening, which involves the computational filtering of large compound libraries to identify molecules that are likely to bind to a specific biological target. researchgate.netblogs.com

This compound could itself be the product of a virtual screening campaign. Researchers might start with the known structure of indomethacin and perform similarity searches or structure-based virtual screening to find novel analogs with potentially improved properties, such as higher COX-2 selectivity. nih.gov Alternatively, large virtual libraries containing millions of compounds could be docked into the COX-2 active site, with this compound being identified as a promising "hit." Cheminformatics tools would be essential for managing these large datasets, clustering compounds by structural similarity, and building predictive models (QSAR) that relate chemical structure to inhibitory activity. researchgate.net This integrated bioinformatics-cheminformatics approach is a rational and efficient strategy for identifying potential lead candidates. nih.gov

Metabolic Transformations and Pathways of 4 Dechloro 2 Chloroindomethacin in Vitro/enzymatic Focus

In Vitro Enzymatic Degradation Studies (e.g., Liver Microsome Incubations)

The in vitro metabolism of indomethacin (B1671933), a close structural analog of 4-Dechloro-2-chloroindomethacin (B1161658), has been extensively studied using liver microsomes from various species, including humans and rats. These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are primarily responsible for Phase I metabolic reactions. nih.govmdpi.com

Incubations of indomethacin with human liver microsomes in the presence of a necessary cofactor, such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), have demonstrated that the compound undergoes significant enzymatic degradation. nih.gov The primary metabolic reaction observed in these in vitro systems is O-demethylation of the 5-methoxy group on the indole (B1671886) ring. nih.govnih.gov Studies have determined the kinetic parameters for this reaction, with a Michaelis-Menten constant (Kₘ) value of approximately 34.6 µM and a maximum reaction velocity (Vₘₐₓ) of about 14.1 pmol/mg/min in human liver microsomes. nih.govresearchgate.net

In rat liver microsomes, similar O-demethylation activity is observed. nih.gov Furthermore, studies with rat liver microsomes have shown that pre-incubation with indomethacin and NADPH can lead to a mechanism-based inactivation of certain CYP isoforms, specifically CYP3A2, through the covalent binding of a reactive metabolite. nih.govresearchgate.net This indicates that the metabolism of the indomethacin structure can lead to the formation of intermediates that chemically modify and inhibit the metabolizing enzyme.

The stability of indomethacin analogs has also been assessed in liver microsomes, showing significant inter-species differences in metabolic rates, reflecting varied expression and activity of metabolic enzymes like carboxylesterases and cytochromes P450 across species. researchgate.net

Table 1: Kinetic Parameters of Indomethacin O-Demethylation in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Kₘ (Michaelis-Menten constant) | 34.6 ± 5.4 µM | nih.govresearchgate.net |

| Vₘₐₓ (Maximum reaction velocity) | 14.1 ± 3.9 pmol/mg/min | nih.govresearchgate.net |

Identification of Principal Metabolites

The biotransformation of indomethacin results in several key metabolites, which have been identified and characterized from in vitro and in vivo studies. These metabolites are generally considered to be devoid of the anti-inflammatory activity of the parent compound. researchgate.netnih.gov

The principal metabolic transformations are O-demethylation and N-deacylation, which can also occur in combination. researchgate.netnih.govdrugbank.com

The major metabolites identified are:

O-desmethylindomethacin (DMI): Formed by the removal of the methyl group from the 5-methoxy position on the indole ring. researchgate.netnih.gov This is a major metabolic pathway. nih.gov

N-deschlorobenzoylindomethacin (DBI): Results from the cleavage of the N-p-chlorobenzoyl group. researchgate.netnih.gov

O-desmethyl-N-deschlorobenzoylindomethacin (DMBI): This metabolite is formed through both O-demethylation and N-deacylation. researchgate.netnih.govdrugbank.com

These Phase I metabolites can be further conjugated with glucuronic acid (a Phase II reaction) to facilitate their excretion. nih.govdrugbank.com

Table 2: Principal Metabolites of Indomethacin

| Metabolite Name | Abbreviation | Metabolic Reaction | Reference |

|---|---|---|---|

| O-desmethylindomethacin | DMI | O-demethylation | researchgate.netnih.gov |

| N-deschlorobenzoylindomethacin | DBI | N-deacylation | researchgate.netnih.gov |

| O-desmethyl-N-deschlorobenzoylindomethacin | DMBI | O-demethylation and N-deacylation | researchgate.netnih.govdrugbank.com |

Proposed Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450 interactions)

The metabolic pathways of indomethacin are primarily mediated by the cytochrome P450 superfamily of enzymes. nih.govnih.gov

O-demethylation: Extensive research has identified CYP2C9 as the principal enzyme responsible for the O-demethylation of indomethacin in human liver microsomes. nih.govresearchgate.net The activity is competitively inhibited by known CYP2C9 substrates like sulfaphenazole (B1682705) and tolbutamide. nih.gov While other isoforms like CYP2C19, CYP1A2, and CYP2D6 may show minimal activity, their contribution is considered negligible compared to CYP2C9 due to its much higher intrinsic clearance for this reaction. nih.gov

N-deacylation: The cleavage of the amide bond to remove the p-chlorobenzoyl group is another significant pathway. Studies in rats suggest that CYP3A isoforms are involved in this transformation, which can lead to mechanism-based inactivation of the enzyme. nih.gov In humans, CYP3A4 is known to metabolize a wide array of drugs and is likely involved in the N-deacylation of the indomethacin scaffold. mdpi.comnih.gov

Proposed Pathways for this compound:

Based on the established metabolism of indomethacin, the following pathways can be proposed for this compound:

O-demethylation: It is highly probable that this compound will undergo O-demethylation at the 5-methoxy position, catalyzed primarily by CYP2C9 , similar to indomethacin. This would produce 4-Dechloro-2-chloro-O-desmethylindomethacin.

N-deacylation: The N-deacylation pathway, likely mediated by CYP3A4 , would cleave the N-benzoyl group. The absence of the chlorine atom at the 4-position of the benzoyl ring might slightly alter the binding affinity for the enzyme but is unlikely to prevent the reaction entirely. This would yield 2-chloro-5-methoxy-2-methylindole-3-acetic acid.

Dechlorination: The novel chlorine atom at the 2-position of the indole ring introduces a new potential site for metabolism. Reductive dechlorination is a known metabolic pathway for some chlorinated compounds, although less common than oxidative reactions. It is plausible that a CYP-mediated reaction could remove this chlorine atom.

Hydroxylation: In addition to the main pathways, minor oxidative reactions, such as hydroxylation on the indole ring or the benzoyl ring, could occur, catalyzed by various CYP isoforms. nih.gov The presence of the 2-chloro substituent might influence the regioselectivity of such hydroxylation reactions.

These proposed pathways for this compound are hypothetical and require confirmation through dedicated in vitro metabolism studies with the specific compound.

Analytical Methodologies for Research Applications of 4 Dechloro 2 Chloroindomethacin

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone for assessing the purity of a compound and for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For 4-Dechloro-2-chloroindomethacin (B1161658), a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity determination and quantification. This is based on the methods developed for its parent compound, indomethacin (B1671933).

A typical HPLC method for an indomethacin-related compound would involve a C18 column, which is effective for separating compounds of moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter that would need to be optimized to ensure good peak shape and resolution from potential impurities. Detection is commonly performed using a UV detector, as the indole (B1671886) and chlorobenzoyl chromophores in the molecule are expected to exhibit strong UV absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Indomethacin Analogues

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 60:39:1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 320 nm |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled at 25 °C |

Note: These are generalized conditions and would require optimization and validation for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of this compound would likely be necessary to increase its volatility and thermal stability. The carboxylic acid group can be esterified, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester using diazomethane (B1218177) or an acidic methanol solution.

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer serves as a highly specific and sensitive detector. The electron ionization (EI) mass spectrum would be expected to show a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.

Spectrometric Methods for Qualitative and Quantitative Analysis

Spectrometric techniques are indispensable for the structural elucidation and quantification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

In addition to its use in conjunction with GC, standalone mass spectrometry techniques such as Electrospray Ionization (ESI-MS) are highly valuable. ESI-MS is particularly useful for polar compounds like this compound and can be directly coupled with HPLC (LC-MS). The mass spectrum would show the molecular ion peak, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn gives the elemental composition, further confirming the identity of the compound.

Table 2: Predicted Mass Spectrometric Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 358.0795 |

| [M-H]⁻ | 356.0642 |

| [M+Na]⁺ | 380.0614 |

Note: These values are calculated based on the chemical formula C₁₉H₁₆ClNO₄ and would need to be confirmed by experimental data.

UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for routine quantification of this compound, taking advantage of its chromophoric structure. A solution of the compound in a suitable solvent (e.g., methanol or ethanol) would be prepared and its absorbance measured at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown samples. The λmax is expected to be in the range of 250-330 nm, similar to indomethacin.

Bioanalytical Methods for In Vitro Study Sample Analysis

For the analysis of this compound in samples from in vitro studies (e.g., cell culture media, microsomal incubations), highly sensitive and selective methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range. The method would involve sample preparation to remove interfering substances from the biological matrix. This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Following extraction, the sample is analyzed by RP-HPLC coupled to a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. An internal standard, structurally similar to the analyte, would be used to ensure accuracy and precision.

Table 3: Hypothetical LC-MS/MS Parameters for Bioanalysis

| Parameter | Typical Conditions |

| Sample Preparation | Protein precipitation with acetonitrile or SPE |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | ESI positive or negative |

| MRM Transition | Analyte-specific precursor > product ion pair |

| Internal Standard | A stable isotope-labeled version of the analyte or a close structural analogue |

The development and validation of these analytical methods according to regulatory guidelines (e.g., ICH) would be a critical step before their application in formal research studies. While the specific details for this compound are not published, the established analytical frameworks for indomethacin provide a clear and reliable path forward for its comprehensive analytical characterization.

Future Research Directions and Translational Perspectives for Indomethacin Analogs

Exploration of Novel Target Interactions

While the primary mechanism of action of indomethacin (B1671933) and many of its analogs involves the inhibition of COX enzymes, emerging research is uncovering a broader spectrum of molecular targets. This expansion of the target landscape holds significant promise for developing therapies for a range of conditions beyond inflammation, including cancer.

Numerous studies suggest that indomethacin derivatives may inhibit cell proliferation and induce apoptosis through COX-independent mechanisms. researchgate.netresearchgate.net For instance, certain analogs have been shown to impact cancer progression by suppressing angiogenesis and modulating immune responses. researchgate.net The exploration of these alternative pathways is a fertile ground for future research.

A particularly promising area of investigation is the targeting of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in the progression of castrate-resistant prostate cancer. acs.orgnih.gov Researchers have successfully developed indomethacin analogs that selectively inhibit AKR1C3 with nanomolar potency, while exhibiting reduced COX inhibitory activity. acs.orgnih.gov This work provides a compelling case for the continued exploration of non-COX targets for indomethacin analogs.

Future research should focus on identifying and validating other novel molecular targets. This will require a multi-pronged approach, combining high-throughput screening of analog libraries against diverse biological targets with sophisticated chemoproteomics and molecular biology techniques to elucidate the precise mechanisms of action. The ultimate goal is to develop a comprehensive understanding of the polypharmacology of indomethacin analogs, which can be leveraged to design novel therapeutics with enhanced efficacy and reduced side effects.

Design of Advanced Indomethacin Analogs with Tailored Specificity

The design of advanced indomethacin analogs with tailored specificity is a key strategy to mitigate the adverse effects associated with traditional NSAIDs. A primary focus has been the development of selective COX-2 inhibitors, which can provide anti-inflammatory and analgesic effects without the gastrointestinal complications arising from COX-1 inhibition. tandfonline.comnih.gov

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these selective analogs. nih.gov For example, it has been established that the p-chlorobenzoyl group, the 2'-methyl group, and the 3'-acetic acid side chain of indomethacin are crucial for COX inhibition. nih.gov By modifying these and other structural features, researchers have been able to create analogs with significantly improved COX-2 selectivity. tandfonline.com

Beyond COX selectivity, there is a growing interest in designing analogs that target other specific biological pathways. As mentioned, the development of potent and selective AKR1C3 inhibitors from an indomethacin scaffold is a prime example. acs.orgnih.gov Another innovative approach involves the creation of conformationally restricted analogs to probe and inhibit other targets like P-glycoprotein and multidrug-resistant protein, which are relevant in cancer chemotherapy resistance. elsevierpure.com

The future of analog design will likely involve a multi-target approach, where a single molecule is engineered to interact with multiple, disease-relevant targets. This "polypharmacology" approach could lead to more effective treatments for complex diseases. The design of such molecules will necessitate a deep understanding of the structural biology of the target proteins and the application of advanced computational modeling techniques.

Methodological Advancements in Synthesis and Computational Prediction

The synthesis of novel indomethacin analogs and the prediction of their biological activity have been significantly enhanced by recent methodological advancements in both synthetic chemistry and computational science.

Synthesis: The indole (B1671886) scaffold is a core component of indomethacin and its derivatives. openmedicinalchemistryjournal.comresearchgate.net Consequently, advancements in indole synthesis have a direct impact on the ability to generate diverse libraries of analogs. Modern synthetic methods are moving away from traditional, often harsh, reaction conditions towards more efficient and environmentally friendly approaches. openmedicinalchemistryjournal.comresearchgate.net These include the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions that allow for the rapid assembly of complex molecular architectures. openmedicinalchemistryjournal.com The development of regioselective synthesis techniques, such as those based on C-H activation, provides precise control over the functionalization of the indole ring, enabling the creation of analogs with specific substitutions. thieme-connect.com

Computational Prediction: Computer-aided drug design (CADD) has become an indispensable tool in the development of new NSAIDs and other therapeutic agents. mdpi.comresearchgate.net Techniques such as molecular docking and molecular dynamics simulations allow researchers to predict how a designed analog will bind to its target protein, providing insights into the molecular basis of its activity and selectivity. nih.govmdpi.commdpi.com These in silico methods can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising candidates. mdpi.com

Quantitative structure-activity relationship (QSAR) models are also being employed to correlate the structural features of indomethacin analogs with their biological activities, further guiding the design of more potent and selective compounds. mdpi.com The integration of artificial intelligence and machine learning is poised to further revolutionize this field, enabling the prediction of various drug properties, including efficacy, toxicity, and pharmacokinetics, with increasing accuracy. mdpi.com

Future progress in this area will depend on the continued development of more sophisticated computational models and the generation of high-quality experimental data to validate and refine these models. The synergy between advanced synthetic methods and predictive computational tools will be crucial for accelerating the discovery of the next generation of indomethacin-based therapeutics.

Broader Implications for Drug Discovery Research

The research and development of indomethacin analogs have broader implications that extend beyond the realm of anti-inflammatory drugs. The strategies and technologies being employed in this specific area are representative of a paradigm shift in modern drug discovery.

The move towards designing drugs with high target specificity or with a deliberately engineered polypharmacological profile is a key trend. The development of indomethacin analogs that selectively target COX-2 or AKR1C3 exemplifies the former, while the exploration of COX-independent activities points towards the latter. researchgate.netacs.orgtandfonline.com This nuanced approach to drug design is applicable to a wide range of therapeutic areas.

Furthermore, the successful application of CADD in the design of indomethacin analogs highlights the transformative potential of computational approaches in drug discovery. mdpi.comnih.govplos.org By enabling the rational design of molecules with desired properties, these tools are helping to make the drug discovery process more efficient and cost-effective.

The study of indomethacin and its derivatives also underscores the potential for drug repositioning. A well-established drug like indomethacin can serve as a starting point for the development of new therapies for different diseases, such as cancer. researchgate.net This strategy can significantly shorten the drug development timeline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.